C26H18N6O3S2

Description

Historical Context and Evolution of Pyrano[2,3-d]thiazole Frameworks in Chemical Synthesis

The synthesis of pyrano[2,3-d]thiazole derivatives has been an area of active research, with various synthetic strategies developed over the years. purkh.com Early methods often involved the reaction of thiazolidinone derivatives with α-cinnamonitriles. purkh.com For instance, the reaction of 2-a-cyanoacetonyl-2-thiazolin-4-one with α-cinnamonitriles in the presence of a base catalyst was reported in 1992 to yield pyrano[2,3-d]thiazoles. purkh.com

Over the past few decades, the hetero-Diels-Alder reaction has emerged as a powerful tool for the synthesis of thiopyrano[2,3-d]thiazoles. researchgate.netnih.gov This reaction typically involves the use of 5-arylidene-4-thioxo-2-thiazolidinones as heterodienes reacting with various dienophiles. researchgate.netnih.gov The development of one-pot, multicomponent reactions has further streamlined the synthesis of these complex structures, offering advantages such as high efficiency, cleaner reaction profiles, and atom economy. rroij.com These modern synthetic approaches have made the pyrano[2,3-d]thiazole scaffold more accessible for further chemical exploration and derivatization. purkh.comrroij.com

The combination of the thiazole (B1198619) and thiopyran rings into a fused system is significant as it creates a rigid molecular framework that can be advantageous for ligand-target interactions in biological systems. nih.govnih.gov

Significance of Benzimidazole (B57391) Scaffolds in Organic Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in medicinal and organic chemistry. iosrphr.orgarabjchem.org Its discovery dates back to 1872, and since then, its derivatives have been found to possess a wide range of biological activities. iosrphr.org The structural similarity of benzimidazole to naturally occurring purines has made it a key building block in the development of therapeutic agents. arabjchem.org

Benzimidazole and its derivatives are integral components in numerous clinically used drugs. bohrium.comijpsjournal.com Their applications span a broad therapeutic spectrum, including anti-inflammatory, antiviral, and anticancer agents. bohrium.comiosrphr.orgarabjchem.org The versatility of the benzimidazole scaffold allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. iosrphr.orgijpcbs.com The synthesis of benzimidazole derivatives has been a continuous focus for organic chemists, with a shift towards greener and more sustainable synthetic methods in recent years. bohrium.com

Table 1: Physical Properties of Benzimidazoles

| Property | Description |

|---|---|

| Melting Point | Substitution on the 1-position generally lowers the melting point. iosrphr.orgijpcbs.com |

| Solubility | Benzimidazoles with an imide nitrogen are typically soluble in polar solvents. Introducing non-polar substituents increases solubility in non-polar solvents, while polar groups enhance solubility in polar solvents. iosrphr.orgijpcbs.com |

| Stability | The benzimidazole ring is highly stable and is not affected by concentrated sulfuric acid, hot hydrochloric acid, or alkalis. ijpcbs.com |

| Acidity | Benzimidazoles are acidic enough to be soluble in aqueous alkali and form N-metallic compounds. ijpcbs.com |

Structural Diversity and Synthetic Challenges within Complex Heterocycles

The development of new synthetic methodologies is crucial for overcoming these hurdles. numberanalytics.com Strategies such as microwave-assisted synthesis, flow chemistry, and the use of novel catalysts are being employed to improve the efficiency and sustainability of complex heterocycle synthesis. numberanalytics.comresearchgate.net Multicomponent reactions have also emerged as a powerful strategy for the efficient assembly of complex molecular architectures from simple starting materials in a single step. rroij.comresearchgate.net

The diversification of complex heterocyclic scaffolds is a key objective in medicinal chemistry and drug discovery. grc.org The ability to introduce a variety of substituents onto the core structure allows for the exploration of structure-activity relationships and the optimization of a compound's properties. The synthesis of libraries of related compounds is often necessary to identify lead candidates with desired biological activities.

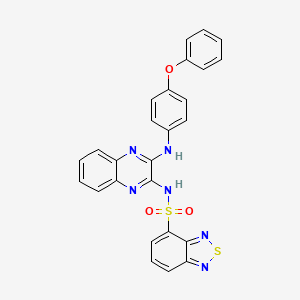

Structure

3D Structure

Properties

Molecular Formula |

C26H18N6O3S2 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

N-[3-(4-phenoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C26H18N6O3S2/c33-37(34,23-12-6-11-22-24(23)31-36-30-22)32-26-25(28-20-9-4-5-10-21(20)29-26)27-17-13-15-19(16-14-17)35-18-7-2-1-3-8-18/h1-16H,(H,27,28)(H,29,32) |

InChI Key |

IYZXKBPFYAXYDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC6=NSN=C65 |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazolylpyrano 2,3 D 1 2 Thiazolocarbonitriles C26h18n6o3s2 and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for C26H18N6O3S2

Retrosynthetic analysis is a critical first step in planning the synthesis of a complex target molecule like C26H18N6O3S2. This process involves a logical disconnection of the target structure into simpler, readily available starting materials or "precursors." For a highly functionalized heterocyclic system such as a benzimidazolylpyrano[2,3-d][1,2]thiazole, a multi-component reaction (MCR) strategy is often the most efficient forward-synthetic approach.

The retrosynthetic disconnection of the pyrano[2,3-d]thiazole core reveals three primary synthons, which correspond to three key precursor molecules.

Disconnection of the Pyran Ring: The C-O and C-C bonds of the dihydropyran ring can be disconnected, tracing back to a Knoevenagel-type condensation. This identifies an aryl aldehyde as the source of the C4-substituent and a compound with an active methylene (B1212753) group.

Disconnection of the Thiazole (B1198619) and Benzimidazole (B57391) Moieties: The core of the molecule contains the benzimidazole group and the thiazole ring. The most convergent approach involves using a precursor that already contains the benzimidazole unit attached to an active methylene group. This key precursor is 2-cyanomethyl-1H-benzimidazole .

Identification of the C=S and Cyano Source: The thiazole ring contains a sulfur atom, and the pyran ring is substituted with a carbonitrile (-CN) group. The thione group (C=S) of the thiazole ring and the adjacent carbon atom can be traced back to carbon disulfide (CS2) , a common C1-S1 synthon. The cyano group is provided by the 2-cyanomethyl-1H-benzimidazole precursor itself.

This analysis points to a one-pot, three-component condensation reaction between an appropriate aryl aldehyde, 2-cyanomethyl-1H-benzimidazole, and carbon disulfide as the most logical and convergent pathway to the target scaffold.

| Precursor Molecule | Chemical Role | Portion of Final Scaffold Contributed |

|---|---|---|

| Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) | Electrophilic Component | Substituent at the C4 position of the pyran ring |

| 2-Cyanomethyl-1H-benzimidazole | Active Methylene Nucleophile | Benzimidazole ring, C5, C6, and the nitrile group (-CN) |

| Carbon Disulfide (CS2) | C1-S1 Synthon | Thione group (C=S) and carbon atom of the thiazole ring |

Classical Synthetic Approaches for Pyrano[2,3-d]thiazole Formation

Classical synthetic methods for constructing the pyrano[2,3-d]thiazole core typically rely on conventional heating in organic solvents, often requiring a basic catalyst to facilitate the condensation reactions.

The formation of the target scaffold is achieved through a domino sequence of reactions initiated in a single pot. The generally accepted mechanism proceeds as follows:

Formation of a Dithioate Intermediate: In the presence of a base catalyst such as piperidine or triethylamine , the active methylene group of 2-cyanomethyl-1H-benzimidazole attacks the electrophilic carbon of carbon disulfide. This forms a dithiocarboxylate salt intermediate.

Knoevenagel Condensation: Concurrently, the aryl aldehyde undergoes a base-catalyzed Knoevenagel condensation with the still-active methylene group of the dithiocarboxylate intermediate. This reaction forms a vinylidene species, a highly reactive intermediate.

Intramolecular Cyclization and Tautomerization: The reaction culminates in an intramolecular Michael addition/cyclization. The nitrogen atom of the benzimidazole or the sulfur atom attacks the cyano-activated double bond, followed by a Thorpe-Ziegler type cyclization to construct the fused pyran ring. Subsequent tautomerization yields the thermodynamically stable aromatic pyrano[2,3-d]thiazole system.

These classical approaches, while effective, often require prolonged reaction times (several hours) under reflux conditions in solvents like ethanol (B145695) or DMF, with yields typically ranging from 60-80%.

The incorporation of the benzimidazole moiety is a defining feature of the target compound C26H18N6O3S2. There are two primary strategies for its integration:

Pre-functionalized Precursor Strategy: This is the most direct and atom-economical approach, as identified in the retrosynthetic analysis. By starting with 2-cyanomethyl-1H-benzimidazole, the entire benzimidazole ring system is carried into the reaction as a single, intact unit. This method is favored in MCRs as it simplifies the reaction pathway and purification process, directly leading to the desired complex product in a single synthetic operation.

Modern and Green Chemistry Principles in the Synthesis of C26H18N6O3S2 and Analogues

In response to the growing need for sustainable chemical manufacturing, modern synthetic protocols have been developed that improve the efficiency and environmental profile of these reactions.

Ultrasound irradiation has emerged as a powerful non-conventional energy source for promoting organic reactions. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This phenomenon generates transient localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

When applied to the synthesis of benzimidazolylpyrano[2,3-d]thiazoles, ultrasound assistance offers several advantages over conventional heating:

Drastic Reduction in Reaction Time: Reactions that take 8-12 hours under reflux can often be completed in 10-25 minutes.

Increased Product Yields: The enhanced mass transfer and molecular agitation often lead to cleaner reactions and higher isolated yields.

Milder Reaction Conditions: The high energy is localized, allowing the bulk reaction to be maintained at or near room temperature, which can prevent the degradation of sensitive functional groups.

| Entry | Aryl Aldehyde | Method | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Conventional Heating (Reflux in Ethanol) | 8 h | 81% |

| 2 | 4-Nitrobenzaldehyde | Ultrasound Irradiation (Ethanol, 50°C) | 15 min | 94% |

| 3 | 4-Methoxybenzaldehyde | Conventional Heating (Reflux in Ethanol) | 10 h | 78% |

| 4 | 4-Methoxybenzaldehyde | Ultrasound Irradiation (Ethanol, 50°C) | 20 min | 92% |

Adherence to green chemistry principles also involves minimizing waste and avoiding the use of hazardous or expensive catalysts.

Catalyst-Free Protocols: Research has shown that the three-component synthesis of the C26H18N6O3S2 scaffold can be performed efficiently without any added catalyst. By using green solvents such as water or an ethanol-water mixture, the reaction can be promoted through the unique polarity and hydrogen-bonding capabilities of the medium. When combined with ultrasound irradiation, these catalyst-free conditions can still achieve high yields in very short reaction times, significantly simplifying the product work-up and purification process by eliminating the need to remove a catalyst.

High Atom Economy: Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. The described one-pot, three-component synthesis (A + B + C → Product + Byproduct) is inherently atom-economical. For example, in the reaction of an aryl aldehyde, 2-cyanomethyl-1H-benzimidazole, and carbon disulfide, the only major byproduct is a small molecule like water (H2O). This means that a very high percentage of the atoms from the starting materials are incorporated into the final molecular structure. This contrasts sharply with linear syntheses that generate stoichiometric amounts of waste at each step, making the MCR approach a fundamentally greener and more sustainable synthetic route.

Multi-Component Reaction Approaches in Heterocyclic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This approach is noted for its atom economy, reduction of waste, and simplification of synthetic procedures by eliminating the need to isolate intermediate compounds. nih.govresearchgate.net MCRs are particularly valuable in heterocyclic chemistry for generating structurally diverse and complex molecules, which are often of significant interest in medicinal chemistry. nih.govwindows.net

The synthesis of complex heterocyclic systems, such as those related to the C26H18N6O3S2 scaffold, can be effectively achieved through MCRs. For instance, a one-pot, three-component synthesis has been reported for producing thiazolidin-4-one derivatives containing a benzimidazole nucleus. niscpr.res.in In one such procedure, the synthesis of a chalcone (B49325) derivative of thiazolidinone was accomplished by reacting a Schiff's base (formed from 2-aminobenzimidazole (B67599) and an aldehyde), thioglycolic acid, and a substituted aromatic aldehyde in the presence of anhydrous zinc chloride. niscpr.res.in Similarly, an efficient multicomponent method for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids has been developed using ultrasound irradiation, combining pyrazole-4-carbaldehyde, a 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine, and 2-mercaptoacetic acid in ethanol. sci-hub.se These methods highlight the power of MCRs to construct intricate molecular architectures in a single step. nih.govsci-hub.se

The strategy of combining MCRs with subsequent cyclization reactions is a powerful tool for creating diverse heterocyclic libraries. nih.gov This build/couple/pair strategy allows for the generation of complex molecular scaffolds from simple starting materials in a limited number of steps. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

The success of a synthetic route, particularly for complex heterocyclic compounds, often hinges on the careful optimization of reaction parameters to maximize product yield and purity. researchgate.net Key factors that are typically investigated include the choice of catalyst, solvent, reaction temperature, and reaction time. rsc.org

Influence of Solvent Systems and Temperature Control on Reaction Outcomes

The selection of an appropriate solvent system and the precise control of temperature are critical for directing the outcome of heterocyclic syntheses. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the reaction rate. Temperature affects the reaction kinetics, with higher temperatures generally increasing the reaction rate, though they can also lead to the formation of undesired by-products. rsc.org

In the synthesis of benzimidazole derivatives, extensive studies have been conducted to determine the optimal solvent and temperature conditions. For example, in the condensation of o-phenylenediamine (B120857) (OPDA) with an aldehyde, various solvents were tested. Ethanol consistently emerged as an excellent choice, providing good to excellent yields compared to other solvents or mixed solvent systems. rsc.org

Below is a table summarizing the effect of different solvents on the yield of a benzimidazole derivative synthesis. rsc.org

| Solvent | Time (hours) | Conversion (%) | Selectivity (%) | Yield (%) |

| Ethanol | 4 | 98 | 95 | 92 |

| Methanol | 4 | 92 | 89 | 85 |

| Acetonitrile | 4 | 75 | 70 | 68 |

| Dichloromethane (DCM) | 4 | 68 | 62 | 59 |

| Ethyl Acetate (EtOAc) | 4 | 80 | 79 | 75 |

| Ethanol/Acetonitrile (1:1) | 4 | 90 | 72 | 70 |

| Ethanol/THF (1:1) | 4 | 74 | 51 | 56 |

Reaction conditions: 1 mmol o-phenylenediamine (OPDA), 1.2 mmol aldehyde. rsc.org

Temperature is another crucial parameter. While many modern synthetic methods for benzimidazoles aim for room temperature conditions to align with green chemistry principles, some reactions require heating to proceed efficiently. researchgate.netrsc.org For instance, the N-alkylation of benzimidazoles has been optimized by testing various base-solvent systems at different temperatures, including room temperature and reflux conditions, to achieve the highest possible yields. nih.gov In some cases, refluxing in ethanol for several hours is a common condition for the synthesis of precursors to complex heterocycles like benzimidazolylpyrano[2,3-d] jyoungpharm.orgmdpi.comthiazolocarbonitriles. nih.govijpsonline.com

The optimization of catalyst loading, reaction time, and temperature is a standard procedure to achieve the highest conversion and yield. rsc.org For example, the synthesis of 2-phenyl benzimidazole was optimized by testing various ammonium (B1175870) salts as catalysts at room temperature, with ammonium chloride in chloroform (B151607) providing a 92% yield after 4 hours. jyoungpharm.org

| Catalyst (Ammonium Salt) | Time (hours) | Yield (%) |

| NH4Br | 4 | 86 |

| NH4Cl | 4 | 92 |

| NH4F | 5 | 72 |

| (NH4)2SO4 | 12 | 78 |

Reaction conditions: o-Phenylenediamine (OPDA), benzaldehyde, room temperature in CHCl3. jyoungpharm.org

Monitoring Reaction Progress via Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable analytical technique used for monitoring the progress of organic reactions. researchgate.netderpharmachemica.com It is a simple, rapid, and inexpensive method to qualitatively follow the consumption of starting materials and the formation of products. mdpi.comgsconlinepress.com

In the synthesis of heterocyclic compounds, including benzimidazole and thiazole derivatives, TLC is routinely used to determine the completion of the reaction. niscpr.res.injyoungpharm.org The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. mdpi.comgsconlinepress.com The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The separation of components is based on their differential partitioning between the stationary and mobile phases. gsconlinepress.com

After development, the spots corresponding to reactants and products are visualized, often using a UV lamp or an iodine chamber. gsconlinepress.com The completion of the reaction is indicated by the disappearance of the spot corresponding to the limiting reactant. derpharmachemica.combiomedres.us This monitoring allows the chemist to decide the appropriate time to stop the reaction, preventing the formation of by-products from prolonged reaction times or low yields from incomplete reactions. mdpi.com The purity of the isolated products is also frequently ascertained by TLC, where a single spot suggests a pure compound. jyoungpharm.orgmdpi.com

Advanced Spectroscopic and Spectrometric Characterization of C26h18n6o3s2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

NMR spectroscopy is a powerful tool for delineating the molecular framework of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of C26H18N6O3S2 reveals distinct signals corresponding to different types of protons within the molecule. Aromatic protons typically appear in the downfield region of the spectrum, generally between 7.1 and 8.61 ppm. sci-hub.sesemanticscholar.org For instance, a singlet observed at 8.61 ppm can be attributed to an aromatic proton (Ar-H). sci-hub.se Another characteristic signal is a singlet at 8.89 ppm, which is indicative of a proton attached to a pyrazole (B372694) ring. sci-hub.se In some derivatives, a D2O exchangeable singlet for an NH proton can be observed at a downfield chemical shift, such as 9.12 ppm or higher. semanticscholar.org Protons on a thiazole (B1198619) ring can also be identified; for example, a singlet for a thiazole-CH proton might appear around 5.62 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for C26H18N6O3S2 and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Pyrazole-CH | 8.89 | Singlet | sci-hub.se |

| Aromatic-H | 8.61 | Singlet | sci-hub.se |

| Aromatic-H | 7.1 - 8.41 | Multiplet | semanticscholar.orgniscair.res.in |

| NH (exchangeable) | 9.12 | Singlet | semanticscholar.org |

| Thiazole-CH | 5.62 | Singlet | semanticscholar.org |

Note: Chemical shifts are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform (B151607) (CDCl3) and are referenced to tetramethylsilane (B1202638) (TMS). sci-hub.sesemanticscholar.org

¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In heterocyclic systems like C26H18N6O3S2, the chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, S) and the aromaticity of the rings. For example, carbons in aromatic and heteroaromatic rings typically resonate in the range of 107 to 166 ppm. semanticscholar.org The carbon atom of a carbonyl group (C=O) within a thiazolone ring, for instance, can be observed at a significantly downfield position, such as 173.8 ppm. semanticscholar.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Moieties within C26H18N6O3S2-related Structures

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Aromatic/Heteroaromatic C | 107.4 - 166.4 | semanticscholar.org |

| Carbonyl C (Thiazolone) | 173.8 | semanticscholar.org |

| Thiazole C | 66.6 | semanticscholar.org |

To unambiguously assign the proton and carbon signals and to piece together the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the proton networks within the individual ring systems of C26H18N6O3S2.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton and carbon atoms. columbia.eduemerypharma.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems). columbia.eduemerypharma.com This is crucial for connecting the different structural fragments, such as linking the benzimidazole (B57391), thiazole, and pyrano moieties, and for identifying quaternary carbons (carbons with no attached protons). emerypharma.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. studymind.co.ukrsc.org

The IR spectrum of C26H18N6O3S2 exhibits characteristic absorption bands that confirm the presence of its constituent heterocyclic rings.

Pyrano Moiety : The C-O stretching vibrations within the pyran ring are typically observed in the 1260–1000 cm⁻¹ region. uobabylon.edu.iq

Thiazole Moiety : The C=N stretching vibration of the thiazole ring is expected to appear in the 1631-1598 cm⁻¹ range. sci-hub.se

Benzimidazole Moiety : The N-H stretching vibration of the benzimidazole ring gives rise to a band around 3121-3310 cm⁻¹. semanticscholar.org The C-N stretching of aromatic amines is found in the 1350–1250 cm⁻¹ range. uobabylon.edu.iq

A carbonyl group (C=O) present, for example in a thiazolidinone derivative, would show a strong absorption peak around 1695-1714 cm⁻¹. sci-hub.sesemanticscholar.org Aromatic C-H stretching is typically observed around 3063 cm⁻¹. sci-hub.se

Table 3: Key IR Absorption Frequencies for Functional Groups in C26H18N6O3S2 and Related Compounds

| Functional Group | Moiety | Absorption Frequency (ν, cm⁻¹) | Reference |

| N-H Stretch | Benzimidazole | 3121 - 3310 | semanticscholar.org |

| Aromatic C-H Stretch | General Aromatic | ~3063 | sci-hub.se |

| C=O Stretch | Thiazolidinone/Pyrano | 1695 - 1714 | sci-hub.sesemanticscholar.org |

| C=N Stretch | Thiazole | 1598 - 1631 | sci-hub.se |

| C-O Stretch | Pyrano | 1000 - 1260 | uobabylon.edu.iq |

| C-N Stretch | Benzimidazole/Thiazole | 1250 - 1350 | uobabylon.edu.iq |

A key functional group in the C26H18N6O3S2 structure is the nitrile group (C≡N). The stretching vibration of the C≡N triple bond gives rise to a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, making it easily identifiable. spectroscopyonline.com

The position of the C≡N stretching frequency is influenced by its chemical environment. For aliphatic nitriles, this band typically appears around 2250 cm⁻¹. uobabylon.edu.iq However, when the nitrile group is conjugated with a double bond or an aromatic ring, as is the case in this molecule, the absorption frequency is shifted to a lower wavenumber, generally appearing in the range of 2240 to 2220 cm⁻¹. uobabylon.edu.iqspectroscopyonline.comntu.edu.sg This shift is due to the delocalization of π-electrons, which slightly weakens the C≡N bond. ntu.edu.sgresearchgate.net The presence of a sharp band in this specific region of the IR spectrum is a strong confirmation of the conjugated nitrile group within the C26H18N6O3S2 framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For the compound with the formula C26H18N6O3S2, mass spectrometry confirms the molecular weight and provides insights into its structure through analysis of fragmentation patterns. chemguide.co.ukniscpr.res.in In one study, the mass spectrum of a synthesized compound with this formula showed a molecular ion peak at an m/z value corresponding to its molecular weight, confirming the successful synthesis. niscpr.res.in

When a molecule is introduced into the mass spectrometer, it is ionized, often by bombarding it with electrons, which can cause the molecule to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and can be used to deduce its structure. The most stable fragments will appear as the most intense peaks in the mass spectrum. libretexts.org

Table 1: General Mass Spectrometry Data

| Parameter | Description |

| Molecular Formula | C26H18N6O3S2 |

| Ionization Method | Electron Impact (EI) is a common method for such compounds. niscpr.res.in |

| Molecular Ion (M+) | The peak corresponding to the intact molecule, confirming the molecular weight. chemguide.co.uk |

| Fragmentation | The molecule breaks into smaller, charged fragments, providing structural clues. chemguide.co.uklibretexts.org |

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. bioanalysis-zone.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high level of precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For a compound with the formula C26H18N6O3S2, HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass. For instance, a study on a similar complex molecule, a 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrid, utilized HRMS to confirm the molecular formula, with the observed molecular ion peak at m/z = 567.1678 closely matching the calculated value. sci-hub.se This level of accuracy provides strong evidence for the proposed elemental composition. mdpi.comnih.gov

Table 2: Theoretical vs. Experimental Mass for C26H18N6O3S2

| Parameter | Value |

| Molecular Formula | C26H18N6O3S2 |

| Calculated Monoisotopic Mass | 526.0882 u |

| Expected HRMS Result | A measured m/z value extremely close to the calculated mass, typically within a few parts per million (ppm). mdpi.com |

The fragmentation of a molecular ion in a mass spectrometer is not random but follows predictable chemical pathways. libretexts.orglibretexts.orgmiamioh.edu Analyzing these fragmentation patterns provides valuable information about the molecule's structure, including the presence of specific functional groups and the connectivity of different parts of the molecule. libretexts.orglibretexts.orgmiamioh.edu

The process begins with the formation of a molecular ion (M+), which is often unstable and breaks down into smaller fragments. chemguide.co.uk This fragmentation can occur through various mechanisms, such as the cleavage of bonds adjacent to heteroatoms or the loss of stable neutral molecules. libretexts.orgmiamioh.edu The resulting fragment ions are detected and their m/z values are plotted to create a mass spectrum. The most abundant fragment ion forms the base peak in the spectrum. libretexts.org

For a complex molecule like C26H18N6O3S2, which contains multiple rings and functional groups (thiazole, benzimidazole, etc.), the fragmentation pattern would be intricate. niscpr.res.insemanticscholar.org The cleavage of bonds within the thiazole or benzimidazole rings, or the loss of side chains, would lead to a series of characteristic fragment ions. By piecing together this information, researchers can build a picture of the molecule's structure.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Confirmation

While mass spectrometry provides crucial information about molecular weight and fragmentation, it is rarely used in isolation for the complete structural elucidation of a complex molecule. niscpr.res.inmdpi.comsemanticscholar.org A comprehensive confirmation of the structure of C26H18N6O3S2 is achieved by integrating data from multiple spectroscopic techniques. niscpr.res.insemanticscholar.org

In addition to mass spectrometry, techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. niscpr.res.in IR spectroscopy provides information about the functional groups present in the molecule, while 1H and 13C NMR spectroscopy reveal the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the carbon-hydrogen framework. niscpr.res.insemanticscholar.org

For example, in the characterization of a series of benzimidazolylpyrano[2,3-d] niscpr.res.insemanticscholar.orgthiazoles, researchers used a combination of IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structures of the synthesized compounds. semanticscholar.org The IR spectra showed characteristic absorption bands for functional groups like C=O, while the NMR spectra provided detailed information about the proton and carbon environments, and the mass spectra confirmed the molecular weights. semanticscholar.org This integrated approach provides a much higher level of confidence in the final structural assignment. niscpr.res.insemanticscholar.org

Solid-State Structural Analysis (e.g., X-ray Crystallography) for Definitive Geometrical Information (General consideration for complex organic molecules)

For an unambiguous determination of the three-dimensional structure of a complex organic molecule, X-ray crystallography is the gold standard. nih.govjic.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. tulane.edu The way the X-rays are scattered by the electrons in the crystal allows for the calculation of an electron density map, which in turn reveals the precise positions of all the atoms in the molecule. jic.ac.uk

Computational Chemistry and Molecular Modeling Applied to C26h18n6o3s2

Quantum Mechanical Studies on Electronic Structure and Reactivity of C26H18N6O3S2

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular properties. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons. nih.gov This simplification allows for a balance between accuracy and computational cost, making it a widely used tool in computational chemistry. uci.edu

For the C26H18N6O3S2 molecule, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Various exchange-correlation functionals, such as B3LYP or M06-2X, can be utilized in conjunction with a suitable basis set (e.g., 6-31G*) to perform these calculations. nih.gov The output of these calculations provides precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for a Region of C26H18N6O3S2

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C2-N1 | 1.35 Å |

| Bond Length | N1-S1 | 1.65 Å |

| Bond Angle | C1-C2-N1 | 120.5° |

| Bond Angle | C2-N1-S1 | 118.9° |

| Dihedral Angle | C1-C2-N1-S1 | 175.2° |

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For C26H18N6O3S2, FMO analysis can pinpoint the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. Conversely, the energy of the LUMO is related to its electron affinity and its capacity to act as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical FMO Analysis Data for C26H18N6O3S2

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.2 | Thiophene (B33073) Ring |

| LUMO | -1.8 | Nitro-substituted Phenyl Ring |

| HOMO-LUMO Gap | 4.4 | - |

Note: The data in this table is illustrative and represents the type of output generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule. mdpi.com

For a molecule like C26H18N6O3S2, which likely possesses several rotatable single bonds, MD simulations can be used to explore its conformational landscape. libretexts.org These simulations reveal the different spatial arrangements, or conformers, that the molecule can adopt and the energy barriers between them. libretexts.org By analyzing the trajectories of the atoms over the course of a simulation, it is possible to identify the most stable, low-energy conformations, as well as the flexible regions of the molecular scaffold. nih.gov This information is crucial for understanding how the molecule might change its shape to interact with other molecules.

Molecular Docking Methodologies in Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. emerginginvestigators.orguneb.br The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity. nih.gov

The methodology of a typical molecular docking study involves several key steps. First, the three-dimensional structures of both the ligand (C26H18N6O3S2) and the receptor are prepared. This may involve optimizing the geometry of the ligand and adding hydrogen atoms to the receptor structure. Next, a docking algorithm is used to search for possible binding poses of the ligand within the active site of the receptor. uneb.br These algorithms explore the conformational flexibility of the ligand and, in some cases, the receptor. Finally, a scoring function is used to evaluate and rank the generated poses. uneb.br The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. mdpi.com The results of a docking study can provide valuable hypotheses about how a molecule like C26H18N6O3S2 might interact with a biological target.

Principles of Molecular Docking and Scoring Functions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdesign.orgstudysmarter.co.uk This method is crucial in drug discovery and materials science for understanding and predicting the interaction between a ligand (small molecule) and a receptor (typically a larger biomolecule like a protein). iaanalysis.comnih.gov The primary goal of molecular docking is to simulate the molecular recognition process, which involves placing a molecule (ligand) into the binding site of a target molecule in various conformations and orientations. drugdesign.orgiaanalysis.com

The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.govresearchgate.net

Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and the binding site. It generates a variety of possible binding modes, often referred to as poses. The flexibility of both the ligand and, in some advanced methods, the receptor can be taken into account to simulate a more realistic binding scenario. nih.govresearchgate.net

Scoring Function: Once a set of possible binding poses is generated, the scoring function evaluates and ranks them. studysmarter.co.uk Scoring functions are mathematical models that estimate the binding affinity or the strength of the interaction between the ligand and the receptor for a given pose. nih.govresearchgate.net They calculate a score based on various factors that contribute to the binding energy, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and solvation effects. nih.gov The pose with the best score is predicted to be the most favorable binding mode. iaanalysis.com However, a significant challenge in the field is the accuracy of these scoring functions, as they often simplify the complex biophysical reality of molecular interactions. studysmarter.co.uk

Analysis of Predicted Interaction Types (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions)

Post-docking analysis is a critical step to understand the nature of the binding between a ligand, such as a molecule with the formula C26H18N6O3S2, and its target receptor. This analysis involves a detailed examination of the non-covalent interactions that stabilize the predicted binding pose. nih.gov These interactions are fundamental to the specificity and affinity of the ligand-receptor complex.

Key interaction types that are typically analyzed include:

Hydrogen Bonding: This is a directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of C26H18N6O3S2, the nitrogen and oxygen atoms could act as hydrogen bond acceptors, while any N-H groups could serve as donors. These bonds are crucial for the specificity of binding.

π-π Stacking: The aromatic rings present in the structure of C26H18N6O3S2 can engage in π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the receptor's binding site. This interaction involves the stacking of electron clouds of aromatic systems and contributes significantly to the binding affinity.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor. The hydrocarbon backbone of C26H18N6O3S2 would likely participate in hydrophobic interactions, which are driven by the tendency of nonpolar surfaces to minimize contact with water.

The following interactive table illustrates a hypothetical analysis of the predicted interactions for a docked pose of C26H18N6O3S2 with a target protein.

| Interaction Type | Ligand Atom/Group (C26H18N6O3S2) | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Oxygen (O1) | TYR 341 | 2.8 |

| Hydrogen Bond | Nitrogen (N4) | ASP 210 | 3.1 |

| π-π Stacking | Aromatic Ring 1 | PHE 450 | 3.5 |

| Hydrophobic | Phenyl Group | LEU 189 | 3.9 |

| Hydrophobic | Thiophene Ring | ILE 254 | 4.2 |

In Silico Prediction of Spectroscopic Properties (e.g., theoretical NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules in silico. ornl.gov These theoretical predictions can aid in the identification and characterization of novel compounds like C26H18N6O3S2 and can be used to interpret experimental spectra. Methods like Density Functional Theory (DFT) are commonly employed for these calculations. nih.gov

Theoretical NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts (δ) of nuclei such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. Comparing the predicted NMR spectrum with an experimental one can help confirm the proposed structure of C26H18N6O3S2.

IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. Each functional group has a characteristic vibrational frequency. Computational models can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. This information is invaluable for identifying the functional groups present in C26H18N6O3S2 and confirming its molecular structure.

Below is a hypothetical table of predicted spectroscopic data for C26H18N6O3S2.

| Spectroscopic Data | Predicted Value |

| ¹H NMR | |

| Aromatic Protons | 7.2 - 8.5 ppm |

| Amine Proton | 9.1 ppm |

| ¹³C NMR | |

| Aromatic Carbons | 110 - 150 ppm |

| Carbonyl Carbon | 165 ppm |

| IR Frequencies | |

| N-H Stretch | 3350 cm⁻¹ |

| C=O Stretch | 1680 cm⁻¹ |

| C=N Stretch | 1620 cm⁻¹ |

| C-S Stretch | 700 cm⁻¹ |

Mechanistic Investigations of Synthetic Transformations Involving C26h18n6o3s2 Precursors

Proposed Reaction Mechanisms for Pyrano[2,3-d]thiazole Ring Formation Pathways

The formation of the pyrano[2,3-d]thiazole core, a key structural feature of compounds like C26H18N6O3S2, is often achieved through multi-component reactions. A plausible mechanism for the synthesis of related benzimidazolylpyrano[2,3-d] semanticscholar.orgrroij.comthiazolecarbonitriles has been proposed. semanticscholar.org The reaction sequence typically begins with the formation of a Schiff base, followed by cyclocondensation and a final cyclization step.

A common synthetic route involves the reaction of an aminobenzimidazole derivative with an aromatic aldehyde to form a (Z)-5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol. semanticscholar.org This intermediate then undergoes cyclocondensation with a molecule containing an active methylene (B1212753) group, such as mercaptoacetic acid, to form a thiazolidinone ring. semanticscholar.org The final pyrano[2,3-d]thiazole ring system is constructed through the reaction of the thiazolidinone intermediate with an activated alkene, like 2-(phenylmethylene)malononitrile. semanticscholar.org

The key step in the pyran ring formation is a Michael addition. The endocyclic methylene group of the thiazolidinone acts as a nucleophile, attacking the electron-deficient double bond of the malononitrile (B47326) derivative. semanticscholar.org This is followed by an intramolecular cyclization, where a hydroxyl group attacks the nitrile carbon, leading to the formation of the fused pyran ring. Subsequent dehydration then yields the stable aromatic pyrano[2,3-d]thiazole system.

Another well-established method for synthesizing pyrano[2,3-d]thiazole derivatives is a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 2-thioxothiazolidin-4-one in the presence of a base like potassium carbonate. rroij.com The proposed mechanism for this transformation also involves an initial Knoevenagel condensation between the aldehyde and malononitrile. rroij.com The resulting activated alkene then undergoes a Michael addition with the enol form of the 2-thioxothiazolidin-4-one, followed by intramolecular cyclization and dehydration to afford the final product. rroij.com

Role of Key Intermediates in Multi-Component Reactions (MCRs)

Multi-component reactions are powerful tools for the synthesis of complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. nih.gov In the context of synthesizing C26H18N6O3S2 precursors, several key intermediates play a crucial role in directing the reaction towards the desired product.

The initial intermediates formed, such as Schiff bases or Knoevenagel condensation products, are pivotal. For instance, in the synthesis of benzimidazolylpyrano[2,3-d] semanticscholar.orgrroij.comthiazoles, the arylideneamino-1H-benzo[d]imidazole-2-thiol intermediate is essential for the subsequent formation of the thiazolidinone ring. semanticscholar.org The reactivity of this intermediate is tailored for the specific cyclocondensation reaction with mercaptoacetic acid.

Furthermore, in reactions like the Castagnoli-Cushman reaction, which shares mechanistic principles with other MCRs, amide-acid intermediates are in equilibrium with their anhydride (B1165640) counterparts. organic-chemistry.org This equilibrium can be crucial in controlling the reaction pathway, where the intermediate reacts with an electrophile, such as an aldehyde, in a Mannich-like mechanism to form the final lactam product. organic-chemistry.org The understanding and control of such equilibria are vital for optimizing MCRs.

Kinetic and Thermodynamic Aspects Governing Cyclization Pathways

The formation of heterocyclic rings, including the pyrano[2,3-d]thiazole system, is often governed by a delicate balance between kinetic and thermodynamic control. nih.govmdpi.com The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence which reaction pathway is favored, leading to different products.

In the synthesis of complex molecules, it is common for multiple reaction pathways to be accessible, leading to a mixture of products. For example, in the synthesis of pyrazoles from heteropropargyl precursors, tandem Michael addition/cyclocondensation leads to the kinetically favored pyrazole (B372694) product, while cycloisomerization of a ketoacetylene intermediate can lead to the thermodynamically favored furan (B31954) product. nih.govmdpi.com The choice of reaction parameters, such as catalyst loading and solvent polarity, allows for the selective formation of one product over the other. nih.gov

The cyclization step itself can also be under either kinetic or thermodynamic control. The initial ring closure may lead to a kinetically favored, less stable isomer, which can then rearrange to a more thermodynamically stable product under the reaction conditions. The use of specific catalysts can lower the activation energy for a particular pathway, thereby promoting the formation of the desired product.

The stability of the final heterocyclic system also plays a significant role. The aromaticity of the pyrano[2,3-d]thiazole ring system provides a strong thermodynamic driving force for the final dehydration step of the reaction sequence, ensuring the formation of the stable, conjugated product.

Stereochemical Control and Regioselectivity in Heterocycle Synthesis

The synthesis of complex heterocyclic molecules often involves the formation of new stereocenters and the potential for different regioisomers. Achieving high levels of stereochemical control and regioselectivity is a major goal in modern organic synthesis.

In the context of pyrano[2,3-d]thiazole synthesis, the creation of stereocenters can occur during the Michael addition and subsequent cyclization steps. The diastereoselectivity of these reactions can be influenced by the nature of the substrates, the catalyst used, and the reaction conditions. For example, in the synthesis of dihydroisoquinolones via a three-component reaction, excellent diastereoselectivity is often observed. organic-chemistry.org

Regioselectivity is a key consideration when multiple reactive sites are present in the intermediates. For instance, in the reaction of unsymmetrical intermediates, the intramolecular cyclization could potentially occur at different positions, leading to the formation of regioisomers. The inherent electronic and steric properties of the reacting functional groups, as well as the reaction conditions, dictate the preferred site of ring closure.

The use of chiral catalysts or auxiliaries can be employed to induce enantioselectivity in the synthesis of chiral heterocyclic compounds. While not explicitly detailed for the specific C26H18N6O3S2 precursors in the provided context, the principles of asymmetric catalysis are widely applied in heterocyclic synthesis to obtain enantiomerically pure or enriched products.

Below is a table summarizing the key reaction types and intermediates involved in the synthesis of pyrano[2,3-d]thiazole derivatives.

| Reaction Type | Key Intermediates | Purpose |

| Knoevenagel Condensation | Activated Alkene | Formation of an electrophilic C=C bond for subsequent Michael addition. |

| Michael Addition | Michael Adduct | Carbon-carbon bond formation to build the backbone for cyclization. |

| Cyclocondensation | Thiazolidinone Ring | Formation of one of the heterocyclic rings in the fused system. |

| Intramolecular Cyclization | Dihydropyran Ring | Formation of the second heterocyclic ring to complete the core structure. |

| Dehydration | Aromatic Pyrano[2,3-d]thiazole | Aromatization to form the stable final product. |

| Multi-Component Reaction | Various transient species | Efficient one-pot synthesis of the complex heterocyclic system. |

Structure Activity Relationship Sar Studies Through Designed Analogues of Benzimidazolylpyrano 2,3 D 1 2 Thiazolocarbonitriles

Rational Design Principles for Structural Modification and Functional Group Variation

The rational design of analogues of benzimidazolylpyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazolocarbonitriles is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A primary strategy involves the modification of various substituents on the core heterocyclic system.

Key structural modifications often focus on:

Aryl Substituents: The nature and position of substituents on the aryl rings are systematically varied. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens, nitro) are introduced to probe the electronic requirements for optimal activity. researchgate.net The steric bulk of these substituents is also modulated to understand the spatial constraints of the target's binding pocket.

Functional Group Interconversion: Key functional groups like nitriles (–CN) and carbonyls (C=O) are often targets for modification. For instance, the nitrile group might be hydrolyzed to a carboxamide or carboxylic acid to explore different interactions with the biological target.

The underlying principle of these modifications is to systematically alter the physicochemical properties of the molecule, such as its lipophilicity (log P), electronic character, and steric profile, and to observe the resulting impact on biological activity. researchgate.net This approach allows for the development of a comprehensive SAR, highlighting which structural features are critical for the desired therapeutic effect.

Synthetic Strategies for Diverse Analogue Libraries (e.g., 5a-j)

The generation of a diverse library of analogues is essential for robust SAR studies. For benzimidazolylpyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazolocarbonitriles, multi-component reactions are often employed to efficiently create a range of derivatives. tandfonline.com A common synthetic route to obtain analogues, such as the series denoted as 5a-j , involves a cyclocondensation reaction. researchgate.net

A representative synthetic pathway proceeds as follows:

Formation of Schiff Bases: The synthesis often begins with the reaction of substituted aromatic aldehydes with 5-amino-2-mercaptobenzimidazole (B160934) to form the corresponding arylidene amino-benzo[d]imidazole-2-thiols (3a-j ). researchgate.netresearchgate.net

Thiazolidinone Ring Formation: These intermediates then undergo cyclocondensation with mercaptoacetic acid to yield thiazolidinone derivatives.

Pyrano[2,3-d]thiazole Ring Assembly: Finally, reaction with an activated methylene (B1212753) compound, such as 2-(phenylmethylene)malononitrile, leads to the formation of the fused pyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazole (B1198619) ring system, affording the target benzimidazolylpyrano[2,3-d] Current time information in Bangalore, IN.researchgate.netthiazolocarbonitrile analogues (5a-j ). researchgate.net

This modular approach allows for the facile introduction of diversity at multiple points in the molecular scaffold by simply varying the starting aldehydes and other reactants. The use of techniques like microwave-assisted synthesis can further accelerate the generation of these analogue libraries. researchgate.net

Table 1: Representative Synthetic Analogue Data

| Compound | Aryl Substituent (R) | Reaction Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | Phenyl | 85 | 210-212 |

| 5b | 4-Chlorophenyl | 88 | 225-227 |

| 5c | 4-Methoxyphenyl | 90 | 218-220 |

| 5d | 4-Nitrophenyl | 82 | 230-232 |

Methodologies for Correlating Molecular Features with Theoretical Interaction Potentials

To understand the SAR at a molecular level, computational methods are employed to correlate the structural features of the analogues with their theoretical interaction potentials at a putative biological target. nih.gov Molecular docking is a primary technique used for this purpose.

The process typically involves:

Homology Modeling or X-ray Crystallography: If the three-dimensional structure of the biological target is unknown, a homology model may be constructed based on the sequence of a related protein with a known structure.

Molecular Docking Simulations: The synthesized analogues are then computationally "docked" into the active site of the target protein. These simulations predict the preferred binding orientation and conformation of each ligand, as well as the binding affinity, often expressed as a docking score. nih.gov

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com

By comparing the docking scores and interaction patterns of a series of analogues with their experimentally determined biological activities, researchers can build a 3D-SAR model. This model helps to explain why certain structural modifications lead to increased or decreased activity and provides a rational basis for the design of new, more potent compounds. tubitak.gov.tr For example, a higher binding affinity in docking studies that correlates with higher experimental activity suggests that the computational model is a good predictor for this class of compounds.

Chemoinformatic Approaches to SAR Analysis and Data Interpretation

Chemoinformatics provides a suite of computational tools to analyze and interpret the large datasets generated from SAR studies, moving beyond the one-molecule-at-a-time approach. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used in this context. nih.gov

QSAR studies involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue in the library. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like Random Forest, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external sets of compounds. A statistically robust model will have high correlation coefficients (e.g., r²) and predictive correlation coefficients (e.g., q²). researchgate.net

The resulting QSAR equation provides quantitative insights into the SAR. For instance, a positive coefficient for a particular descriptor indicates that increasing the value of that descriptor is likely to increase biological activity, and vice versa. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. nih.gov Chemoinformatic tools like chemical space analysis and molecular similarity clustering can also be used to ensure the diversity of synthesized libraries and to identify activity cliffs, which are pairs of structurally similar compounds with a large difference in activity, providing valuable SAR information. semanticscholar.orgmdpi.com

Potential Advanced Applications in Chemical Sciences Excluding Biological and Clinical Doma

Applications in Materials Science

The unique electronic and photophysical properties of thiophene-based Schiff base metal complexes make them promising candidates for the design of advanced materials. The extended π-conjugation, facilitated by the thiophene (B33073) ring and the imine (C=N) bond, coupled with the influence of the central metal ion, gives rise to interesting optical and electronic behaviors.

Design of Optical and Electronic Materials:

Thiophene Schiff base complexes are actively investigated for their potential in optical and electronic materials. hgxx.orgrsc.org The electronic absorption spectra of these compounds typically show intense bands in the UV-visible region, which are assigned to π → π* and n → π* transitions within the aromatic rings and the azomethine group. nih.govnih.gov Upon complexation with metal ions, these absorption bands often exhibit a shift, indicating the coordination of the ligand to the metal center. acs.org

Furthermore, many thiophene-based Schiff base complexes exhibit fluorescence, a property that is highly sensitive to the molecular environment and the nature of the metal ion. researchgate.netresearchgate.net This luminescence can be tuned by modifying the ligand structure or the coordinated metal, opening avenues for the development of fluorescent probes and sensors. Some complexes have been studied for their potential as optical energy gap materials, suggesting their utility in photovoltaic applications as selective solar energy absorbers. nih.gov The introduction of thiophene rings into polymeric Schiff bases has been shown to enhance electron delocalization and intrinsic conductivity, making them suitable for applications in electronic devices such as sodium-ion batteries. figshare.comacs.org

Functional Polymers:

The incorporation of thiophene-based Schiff base metal complexes into polymer chains leads to the creation of functional polymers with unique properties. rsc.org These metallopolymers can be synthesized through the electropolymerization of monomeric thiophene-containing metal complexes. rsc.org The resulting materials combine the processability of polymers with the electronic and catalytic properties of the metal complexes. Such functional polymers are being explored for applications in conducting materials, non-linear optics, and transistors. rsc.org The ability to graft these synthetic polymers onto surfaces can also be leveraged for creating materials with tailored surface properties.

Coordination Chemistry of Thiophene-Based Schiff Bases with Metal Ions

The coordination chemistry of thiophene-based Schiff bases is diverse, owing to the presence of multiple donor atoms and the flexibility of the ligand backbone. These ligands can coordinate to metal ions in various modes, leading to complexes with different geometries and properties.

Ligand Design and Chelating Properties based on Nitrogen and Sulfur Donor Atoms

Thiophene-based Schiff bases are versatile ligands that typically contain at least one nitrogen atom from the imine group and a sulfur atom from the thiophene ring, both of which can act as donor atoms for metal coordination. hgxx.orgnih.gov The design of these ligands can be readily modified by changing the starting aldehyde and amine, allowing for the fine-tuning of their steric and electronic properties to achieve desired coordination behavior and complex stability. nih.govderpharmachemica.com

These ligands can act as bidentate, tridentate, or even tetradentate chelating agents. nih.govajgreenchem.com For instance, a Schiff base derived from an aminothiophene derivative and a salicylaldehyde (B1680747) can coordinate to a metal ion through the phenolic oxygen and the azomethine nitrogen, acting as a bidentate ligand. nih.gov If the amine precursor contains additional donor atoms, such as in 2,6-diaminopyridine, the resulting Schiff base can exhibit a higher denticity. nih.gov The chelation of the ligand to the metal ion is confirmed by shifts in the characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectral bands upon complexation. researchgate.netwisdomlib.org

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of thiophene-based Schiff bases are typically synthesized by reacting the Schiff base ligand with a metal salt in an appropriate solvent, often under reflux. nih.gov A wide variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Ru(II), have been successfully incorporated to form stable complexes. researchgate.netajgreenchem.comeurjchem.com

The characterization of these complexes is carried out using a combination of analytical and spectroscopic techniques.

Elemental Analysis, Molar Conductivity, and Magnetic Susceptibility: These methods provide fundamental information about the stoichiometry, electrolytic nature, and magnetic properties of the complexes, which helps in elucidating their geometry. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the azomethine (C=N) group to a lower or higher wavenumber upon complexation is a key indicator of coordination through the imine nitrogen. nih.govajgreenchem.com The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. nih.gov

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the structure of the ligand and its complexes in solution. Shifts in the signals of protons and carbons near the coordination sites, such as the azomethine proton and carbon, confirm the involvement of these groups in bonding to the metal ion. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes and provides insights into their geometry. The position and intensity of the d-d transition bands can help in assigning an octahedral, tetrahedral, or square planar geometry to the metal center. ajgreenchem.comeurjchem.com

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the ligands and their complexes, further confirming their proposed structures. researchgate.netajgreenchem.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.neteurjchem.com

The collective data from these techniques allows for the comprehensive characterization of the synthesized metal complexes. For example, studies have shown that Co(II) complexes often adopt an octahedral geometry, while Pd(II) and some Cu(II) complexes favor a square planar arrangement. nih.govajgreenchem.com

Table 1: Spectroscopic Data for a Representative Thiophene-Based Schiff Base Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λ_max (nm) |

| Ligand (L) | ν(O-H) ~3430, ν(C=N) ~1620 | Azomethine-H ~8.5 | ~258, 335, 425 |

| [Co(L)Cl₂] | ν(C=N) ~1610, ν(M-N) ~400 | Paramagnetic | d-d transitions |

| [Ni(L)Cl₂] | ν(C=N) ~1605, ν(M-N) ~405 | Paramagnetic | d-d transitions |

| [Cu(L)Cl₂] | ν(C=N) ~1615, ν(M-N) ~408 | Paramagnetic | d-d transitions |

Note: The data presented are generalized from multiple sources and are for illustrative purposes. Actual values will vary depending on the specific ligand and metal ion. researchgate.netajgreenchem.com

Catalytic Properties and Applications

Thiophene-based Schiff base metal complexes have demonstrated significant catalytic activity in various organic transformations, positioning them as promising catalysts in both organocatalysis and metal-ligand catalysis. nih.gov

The catalytic potential of these complexes stems from the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand scaffold plays a crucial role in stabilizing the metal center and influencing the selectivity of the catalytic process. ekb.eg

Applications in Organic Transformations:

Transfer Hydrogenation: Ruthenium(II) complexes of thiophene-based Schiff bases have been found to be efficient catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using 2-propanol as a hydrogen source. eurjchem.com The catalytic activity is often influenced by the presence of a base. eurjchem.com

Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes of thiophene-based Schiff bases have shown excellent catalytic activity in the Suzuki-Miyaura carbon-carbon coupling reaction between aryl halides and arylboronic acids to produce biaryls. dergipark.org.tr These catalysts are often effective under mild reaction conditions. dergipark.org.tr The electronic properties of the Schiff base ligand have been shown to have a significant effect on the catalytic conversion. dergipark.org.tr

Olefin Hydrogenation and Ring-Opening Polymerization: Schiff base metal complexes, in general, are known to catalyze the hydrogenation of olefins and the ring-opening polymerization of cyclic olefins. nih.govacs.org

Table 2: Catalytic Activity of a Representative Thiophene-Based Schiff Base-Palladium(II) Complex in the Suzuki-Miyaura Reaction

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Biphenyl | >90 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |

| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | >85 |

Reaction conditions: Phenylboronic acid, aryl bromide, base, catalyst, solvent, room temperature, 1 hour. The data is illustrative and based on reported findings. dergipark.org.tr

The versatility in the design of thiophene-based Schiff base ligands and the ability to coordinate with a wide range of metal ions make these compounds a highly attractive platform for the development of new materials and catalysts with tailored properties for advanced applications in the chemical sciences.

Future Perspectives and Research Directions for Complex Heterocyclic Systems Including C26h18n6o3s2

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of complex heterocyclic compounds is often a multi-step process that can be resource-intensive. siyavula.com Traditional methods, while foundational, frequently rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental impact and challenges in purification. youtube.com Consequently, the development of novel, selective, and sustainable synthetic methodologies is a critical frontier in organic chemistry. sci-hub.sesemanticscholar.org

Recent advancements have seen a shift towards greener and more efficient synthetic protocols. doubtnut.comniscair.res.in Techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of environmentally benign solvents are gaining prominence. siyavula.comdoubtnut.com For instance, the synthesis of a thiazolidin-4-one derivative with the molecular formula C26H18N6O3S2 was achieved through an ultrasound-assisted three-component reaction, highlighting the potential for energy-efficient and high-yield preparations. sci-hub.se This approach avoids the need for a catalyst and offers short reaction times. sci-hub.se

Furthermore, the principles of atom economy and the use of renewable feedstocks are increasingly guiding synthetic design. sci-hub.sedoubtnut.com The development of one-pot, multi-component reactions is a particularly attractive strategy, as it allows for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving efficiency. a2bchem.com The synthesis of thiazole-pyrimidine derivatives, for example, has been successfully achieved through such one-pot procedures. a2bchem.com

Looking ahead, the focus will be on designing synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable. This includes the exploration of flow chemistry, which offers precise control over reaction parameters and enhanced safety, and biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. sci-hub.seyoutube.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Process Control

The optimization of synthetic reactions for complex heterocyclic systems requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Traditional offline analytical methods, such as chromatography and endpoint spectroscopy, often provide a limited and delayed picture of the reaction progress. niscpr.res.in The advent of advanced in-situ spectroscopic probes has revolutionized the ability to monitor and control chemical reactions in real-time.

Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentration of reactants, intermediates, and products. This real-time information is invaluable for optimizing reaction conditions, ensuring product quality, and enhancing safety.

For example, in the synthesis of complex molecules, identifying unique vibrational bands in the IR or Raman spectra that are specific to the product allows for the precise tracking of its formation. Similarly, online NMR spectroscopy can provide detailed structural information and quantitative data on all components of a reaction mixture as it evolves. These techniques enable a more dynamic and informed approach to process control, allowing for adjustments to be made on-the-fly to maximize yield and minimize impurities.

The future in this area lies in the development of more sensitive and robust spectroscopic probes that can withstand harsh reaction conditions. The integration of multiple spectroscopic techniques (e.g., combined Raman and NIR) can provide a more comprehensive understanding of the reaction chemistry. Furthermore, the coupling of these real-time monitoring tools with automated feedback loops will pave the way for fully autonomous reaction optimization and manufacturing.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The sheer scale of chemical space presents a formidable challenge to the discovery of new bioactive compounds. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this vast landscape, accelerating the design and discovery of novel heterocyclic systems with desired properties.

By training on large datasets of known compounds and their biological activities, ML models can learn complex structure-activity relationships (SAR). These models can then be used to predict the properties of virtual or yet-to-be-synthesized molecules, allowing researchers to prioritize the most promising candidates for synthesis and testing. This in-silico screening can dramatically reduce the time and cost associated with traditional drug discovery pipelines.

In the context of complex heterocycles like C26H18N6O3S2, AI can be employed to:

De novo design: Generate novel molecular structures that are predicted to have high activity against a specific biological target.

Property prediction: Forecast key properties such as solubility, toxicity, and metabolic stability, aiding in the selection of candidates with favorable drug-like characteristics.

Reaction prediction and retrosynthesis: Assist in the design of efficient synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal starting materials and reagents.

While the potential of AI in chemistry is immense, challenges remain in the availability of high-quality, large, and diverse datasets for model training. The development of more interpretable AI models, which can provide insights into the reasoning behind their predictions, is also a key area of research.

Exploration of New Chemical Space through Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, efficacy, and selectivity, or even dual modes of action. The strategy has proven successful in developing new therapeutic agents for a range of diseases.

The complex structure of C26H18N6O3S2, which incorporates multiple heterocyclic rings, is itself an example of a hybridized system. For instance, one reported isomer of this formula is a thiazole-pyrazole derivative, combining two biologically significant five-membered rings. Another isomer contains 1,3,4-thiadiazole, pyrazole (B372694), and thiazolidin-4-one moieties. sci-hub.se The rationale behind such hybridization is that the resulting molecule may exhibit synergistic or additive effects from its constituent parts.